(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide

Description

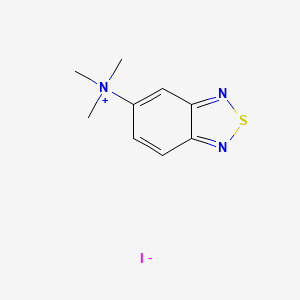

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is a quaternary ammonium salt characterized by a benzothiadiazole core substituted with a trimethylammonium group at the 5-position and an iodide counterion. Its molecular formula is C₉H₁₂N₃S·I, with a monoisotopic mass of 194.0752 Da (for the cation) and an InChIKey of QUCRVLZZKHTRBV-UHFFFAOYSA-N . The benzothiadiazole moiety (a heterocyclic system containing sulfur and nitrogen) confers aromaticity and electronic delocalization, while the trimethylammonium group enhances solubility in polar solvents due to its ionic nature. This compound is structurally distinct due to the sulfurs' oxidation state (S IV), which influences its electronic properties and reactivity .

Properties

CAS No. |

60045-74-1 |

|---|---|

Molecular Formula |

C9H12IN3S |

Molecular Weight |

321.18 g/mol |

IUPAC Name |

2,1,3-benzothiadiazol-5-yl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C9H12N3S.HI/c1-12(2,3)7-4-5-8-9(6-7)11-13-10-8;/h4-6H,1-3H3;1H/q+1;/p-1 |

InChI Key |

WXNOHMLYCRNNCP-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide typically involves the reaction of benzothiadiazole derivatives with trimethylamine and an iodide source. The reaction conditions often include:

Solvent: Common solvents used are acetonitrile or dimethylformamide.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Various nucleophiles like halides, cyanides; often in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiadiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the iodide ion.

Scientific Research Applications

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Employed in studies involving cellular signaling and molecular interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Positional Isomerism: The positional isomer (2,1,3-Benzothia(S IV)diazol-4-yl)trimethylammonium iodide differs only in the substitution site (4- vs. 5-position). This minor structural variation can significantly alter electronic properties, such as dipole moments and π-orbital interactions, which influence solubility and reactivity .

Substituent Effects: Iodomethyl vs. Benzothiadiazole: (Iodomethyl)trimethylammonium iodide (C₄H₉N·I₂) lacks the benzothiadiazole ring but features a reactive iodomethyl group. Dimethyloctoxymethylammonium vs.

Biological and Synthetic Relevance: The furylpropyl variant (C₁₀H₁₇NO·I) demonstrates how heteroaromatic substituents (e.g., furan) can modulate biological activity. Such compounds are often explored for antimicrobial or cholinergic properties, whereas the benzothiadiazole-based target may have niche applications in materials science due to its rigid aromatic system .

Solubility and Ionic Interactions: All trimethylammonium salts exhibit high solubility in polar solvents (e.g., water, methanol). However, bulkier substituents (e.g., dimethyloctoxymethylammonium) reduce solubility in aqueous media compared to the compact trimethylammonium group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.